(+)-Tomoxetine hydrochloride
CAS No.: 82857-39-4
Cat. No.: VC0545578
Molecular Formula: C17H22ClNO
Molecular Weight: 291.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82857-39-4 |
---|---|
Molecular Formula | C17H22ClNO |
Molecular Weight | 291.8 g/mol |
IUPAC Name | (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1 |
Standard InChI Key | LUCXVPAZUDVVBT-LMOVPXPDSA-N |
Isomeric SMILES | CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2.Cl |
SMILES | CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Canonical SMILES | CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile
(+)-Tomoxetine hydrochloride is a white, granular powder with high aqueous solubility, characterized by the molecular formula C₁₇H₂₁NO·HCl and a molecular weight of 294.82 g/mol . Its structure comprises a chiral center at the third carbon of the propanamine chain, conferring enantioselective binding to NET. The (R)-configuration is essential for its biological activity, as evidenced by its 5 nM affinity for human NET compared to the (S)-enantiomer’s negligible binding .
Table 1: Physicochemical Properties of (+)-Tomoxetine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁NO·HCl |
Molecular Weight | 294.82 g/mol |
Solubility | >50 mM in water (with warming) |
CAS Number | 82248-59-7 |
Plasma Protein Binding | 98.7% (primarily albumin) |
Pharmacodynamic Mechanisms
Neurotransmitter Transporter Inhibition
(+)-Tomoxetine hydrochloride exhibits high selectivity for NET (Ki = 5 nM) over serotonin (SERT; Ki = 77 nM) and dopamine (DAT; Ki = 1,451 nM) transporters . This specificity increases extracellular norepinephrine and dopamine concentrations in the prefrontal cortex, a region with sparse DAT expression, thereby enhancing executive function and attention in ADHD . Preclinical microdialysis studies in rodents demonstrate a 3-fold elevation in prefrontal norepinephrine without affecting striatal dopamine, contrasting with non-selective reuptake inhibitors like methylphenidate .
Additional Receptor Interactions
Beyond NET inhibition, (+)-tomoxetine shows sub-micromolar activity at ionotropic and metabotropic receptors:
-
NMDA Receptor Antagonism: Blocks glutamate-gated NMDA channels (IC₅₀ = 0.66–3,470 nM) in rat cortical neurons, potentially mitigating excitotoxicity implicated in ADHD pathophysiology .
-
GIRK Channel Inhibition: Reversibly inhibits G protein-coupled inwardly rectifying potassium (GIRK) currents (Ki = 6,500–12,400 nM), which may prolong neuronal excitability in catecholaminergic pathways .
-
Opioid Receptor Modulation: The metabolite 4-hydroxyatomoxetine acts as a κ-opioid partial agonist (Ki = 95 nM) and μ-opioid antagonist (Ki = 422 nM), though clinical relevance remains unclear .
Table 2: Key Pharmacodynamic Targets of (+)-Tomoxetine Hydrochloride
Target | Ki (nM) | Effect |
---|---|---|
Norepinephrine Transporter | 5 | Reuptake inhibition |
NMDA Receptor | 0.66–3,470 | Open-channel blockade |
κ-Opioid Receptor | 95 | Partial agonism (4-hydroxy metabolite) |
GIRK3.1/3.2 | 6,500 | Current inhibition |
Pharmacokinetic Profile
Metabolism and Elimination
Hepatic metabolism via CYP2D6 generates two major metabolites:
-
4-Hydroxyatomoxetine: Equipotent to parent drug but circulates at 1% (EMs) or 0.1% (PMs) of (+)-tomoxetine concentrations .
-
N-Desmethylatomoxetine: Inactive metabolite contributing 5% (EMs) or 45% (PMs) to plasma levels .
Elimination half-life differs markedly between genotypes:
-
EMs: 5.3 hours (parent), 8.9 hours (N-desmethyl metabolite)
-
PMs: 20.0 hours (parent), 33.3 hours (N-desmethyl metabolite)
Table 3: Pharmacokinetic Parameters by CYP2D6 Phenotype
Parameter | EMs | PMs |
---|---|---|
AUC (ng·h/mL) | 2,000 | 20,000 |
t₁/₂ (hours) | 5.3 | 20.0 |
Clearance (L/h/kg) | 0.35 | 0.04 |
Clinical Applications and Efficacy
ADHD Management
In a 25-week randomized withdrawal trial, (+)-tomoxetine maintained response (≥30% ADHD symptom reduction) in 64.3% of adults versus 50.0% on placebo (p < 0.001) . Quality-of-life metrics (AAQoL) improved significantly in productivity (p < 0.001) and psychological health (p = 0.003) domains . Pediatric studies report similar efficacy, with effect sizes (Cohen’s d) of 0.6–0.8 versus placebo .
Pharmaceutical Development
Analytical Quantification
Reverse-phase HPLC methods enable precise quantification in biological matrices, with linear ranges of 40–120 μg/mL (r² = 0.999) and recovery rates of 99.6–100.2% . Robustness testing confirms method stability across flow rates (0.5–1.5 mL/min) and wavelengths (±5 nm) .
Formulation Innovations
A cyclodextrin-based oral solution enhances solubility (>50 mg/mL) and bioavailability, addressing challenges posed by the drug’s pH-dependent dissolution . Patent CN112451476A describes hydroxypropyl-β-cyclodextrin complexes that improve palatability and stability in pediatric formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume